Azoramide

Description

Properties

IUPAC Name |

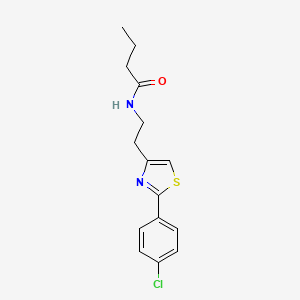

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFWKKCWTXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428694 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932986-18-0 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unfolded Protein Response Modulation by Azoramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification, lipid synthesis, and calcium homeostasis. Perturbations in ER function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Azoramide is a novel small-molecule modulator of the UPR that has demonstrated significant therapeutic potential by enhancing the adaptive capacity of the ER. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on the core UPR signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for its investigation.

Introduction to the Unfolded Protein Response (UPR)

The UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][2][3][4] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[1] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[1]

-

The IRE1α Pathway: The most conserved UPR branch, IRE1α is a dual-function enzyme with kinase and endoribonuclease (RNase) activity.[5][6] Activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][6][7][8] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[6][7]

-

The PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][9] This phosphorylation leads to a transient attenuation of global protein synthesis, thereby reducing the protein load on the ER.[9] However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).[9]

-

The ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its cytosolic domain (ATF6f).[9] ATF6f then migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and other genes involved in protein folding and ERAD.[4][9]

This compound: A Modulator of the Adaptive UPR

This compound is a potent, orally active small-molecule that modulates the UPR to enhance ER protein folding and chaperone capacity, thereby protecting cells against ER stress.[10][11][12] It has demonstrated anti-diabetic activity in preclinical models by improving insulin sensitivity and preserving pancreatic β-cell function.[10][12][13]

Mechanism of Action

This compound's primary mechanism involves bolstering the adaptive capacity of the UPR. It does not induce ER stress itself but rather augments the cell's ability to cope with it. Key aspects of its action include:

-

Enhanced Chaperone Capacity: this compound treatment leads to an increased expression of ER chaperones, such as BiP/GRP78, without a corresponding increase in the pro-apoptotic factor CHOP.[13] This suggests a preferential activation of the adaptive arms of the UPR.

-

Modulation of Calcium Homeostasis: this compound has been shown to increase the expression of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to enhanced calcium retention within the ER.[11][13] Proper ER calcium levels are crucial for the function of calcium-dependent chaperones.

-

Dependence on IRE1α and PERK: The full protective effects of this compound appear to require intact IRE1α and PERK signaling pathways.[1][11][13] Inhibition of either of these pathways abrogates this compound's ability to increase chaperone capacity.[13]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound as reported in key studies.

Table 1: In Vitro Effects of this compound

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| Huh7 | This compound | 0.01-100 µM | 0-24 h | Regulates ER folding and secretion capacity without inducing ER stress. | [10] |

| Huh7 | This compound | 15 µM | 2-16 h | Protects cells from Tunicamycin-induced ER stress; suppresses Tunicamycin-induced GRP78 and CHOP expression. | [10] |

| Hepa 1-6 | This compound | 15 µM | 2-16 h | Alters ER calcium homeostasis, leading to greater Ca2+ retention. | [10] |

| INS1 | This compound | 20 µM | 60 h | Preserves cell viability in the presence of high glucose and palmitate. | [11] |

| PLA2G6D331Y/D331Y iPSC-derived midbrain DA neurons | This compound | 0-10 µM | 5 days | Attenuates neuron loss. | [10] |

| PLA2G6D331Y/D331Y midbrain DA neurons | This compound | 10 µM | 5 days | Reduces the increase in ROS and ameliorates the decline in mitochondrial membrane potential. | [10] |

| SH-SY5Y | This compound | 10 µM | 0-9 h | Upregulates the expression of the ER chaperone BiP. | [14] |

| HK-2 and ARPE-19 | This compound | 20 µM | 5 h (pre-treatment) | Protects against Cadmium-induced cytotoxicity. | [14] |

Table 2: In Vivo Effects of this compound

| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |

| ob/ob mice | This compound (p.o.) | 150 mg/kg | 7 days | Improves glucose homeostasis and preserves beta cell function. | [10] |

| Diet-induced obese mice | This compound (gavage) | 150 mg/kg | 7 days | Markedly improves fasting blood glucose. | [13] |

Signaling Pathways and Experimental Workflows

The Unfolded Protein Response Signaling Pathway

The following diagram illustrates the three main branches of the UPR.

Caption: The three branches of the Unfolded Protein Response (UPR).

This compound's Modulation of the UPR

This diagram illustrates the proposed mechanism of this compound in modulating the UPR to promote an adaptive response.

Caption: this compound's mechanism for enhancing adaptive UPR signaling.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Huh7 (human hepatoma), Hepa 1-6 (mouse hepatoma), INS1 (rat insulinoma), SH-SY5Y (human neuroblastoma), HK-2 (human kidney), and ARPE-19 (human retinal pigment epithelial) cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO) should be used in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well or 96-well plates) and allowed to adhere. The medium is then replaced with fresh medium containing this compound or vehicle control for the specified duration. For ER stress induction, agents like tunicamycin or thapsigargin can be added concurrently or after a pre-treatment period with this compound.

Western Blot Analysis for UPR Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against UPR markers such as BiP/GRP78, CHOP, phosphorylated eIF2α, and total eIF2α.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative mRNA levels of UPR target genes (e.g., GRP78, CHOP, XBP1s) are quantified by qRT-PCR using a SYBR Green-based assay. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Experimental Workflow for Assessing this compound's Protective Effects

The following diagram outlines a typical workflow to evaluate the cytoprotective effects of this compound against an ER stressor.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound represents a promising therapeutic agent that functions by modulating the Unfolded Protein Response to enhance the cell's intrinsic adaptive mechanisms against ER stress. Its ability to increase chaperone capacity and improve ER function without inducing a full-blown stress response makes it an attractive candidate for the treatment of diseases associated with chronic ER stress, such as metabolic disorders and neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other UPR modulators.

References

- 1. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spliced X-box Binding Protein 1 Couples the Unfolded Protein Response to Hexosamine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Azoramide's Modulatory Role on PERK and IRE1 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, is a critical factor in the pathogenesis of numerous diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[1] The unfolded protein response (UPR) is a sophisticated signaling network that aims to restore ER homeostasis.[1] Three primary sensors mediate the UPR: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1] Azoramide has emerged as a potent, orally active small-molecule modulator of the UPR that enhances ER protein folding and chaperone capacity, thereby protecting cells from ER stress.[2][3] This technical guide provides an in-depth analysis of this compound's effects on the PERK and IRE1 signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate the UPR to favor adaptive and pro-survival outcomes. Crucially, its full chaperone-inducing activity is dependent on the presence of intact IRE1 and PERK signaling pathways.[4][5] Unlike ER stressors that can trigger apoptosis, this compound promotes ER homeostasis without inducing cell death.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cellular models of ER stress.

Table 1: Effect of this compound on Cell Viability under ER Stress

| Cell Line | Stress Condition | This compound Concentration | Incubation Time | Observed Effect | Reference |

| DA neurons | --- | 0.1, 0.3, 1, 3, 10 µM | 5 days | Enhanced cell viability by 27% (3 µM) and 39% (10 µM) | [2] |

| INS1 cells | 25 mM Glucose + 500 µM Palmitate | 20 µM | 60 hours | Improved cell viability | [6][7] |

Table 2: this compound's Effect on ER Chaperone Expression and UPR Markers

| Cell Line | Treatment | Marker | Fold Change/Effect | Reference |

| Huh7 cells | This compound (15 µM, 2-16h) | GRP78 and CHOP protein expression | Suppressed Tunicamycin-induced expression | [2] |

| ob/ob mice | This compound (150 mg/kg, p.o., daily for 7d) | Pdx1 mRNA | Increased levels | [2] |

Signaling Pathways and Molecular Interactions

This compound's influence on the PERK and IRE1 pathways is multifaceted, aiming to enhance the adaptive capacity of the ER while mitigating stress-induced apoptosis.

PERK Signaling Pathway

Under ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action transiently attenuates global protein synthesis, reducing the protein load on the ER. Phosphorylated eIF2α also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy. This compound appears to modulate this pathway to promote cell survival. While it can lead to a transient increase in eIF2α phosphorylation, it does not induce the pro-apoptotic downstream target of ATF4, CHOP.[5]

Caption: this compound's modulation of the PERK signaling pathway.

IRE1 Signaling Pathway

IRE1 is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Upon activation by ER stress, IRE1 oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. This compound's efficacy is dependent on an intact IRE1 pathway, suggesting it enhances the pro-survival and adaptive outputs of XBP1s signaling.

Caption: this compound's reliance on the IRE1 signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound's effects.

Western Blot Analysis for UPR Proteins

This protocol is used to detect the expression and phosphorylation status of key UPR proteins such as PERK, eIF2α, IRE1α, GRP78, and CHOP.

1. Cell Lysis:

-

Treat cells with this compound and/or an ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin) for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on polyacrylamide gels.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-GRP78, anti-CHOP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: A generalized workflow for Western blot analysis.

Cell Viability Assay

This assay quantifies the protective effects of this compound against ER stress-induced cell death.

1. Cell Seeding and Treatment:

-

Seed cells (e.g., INS-1) in a 96-well plate.

-

The following day, treat cells with an ER stress-inducing agent (e.g., a combination of high glucose and palmitate) in the presence or absence of various concentrations of this compound.

-

Incubate for the desired time (e.g., 60 hours).

2. Viability Measurement:

-

Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Add the reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the results to untreated control cells to determine the percentage of viability.

Luciferase Reporter Assay for ER Stress

This assay provides a quantitative measure of UPR activation by monitoring the expression of a reporter gene under the control of a UPR-responsive promoter.

1. Cell Transfection and Treatment:

-

Co-transfect cells (e.g., Huh7) with a firefly luciferase reporter plasmid containing a UPR-responsive element (e.g., 5xATF6-GL3) and a Renilla luciferase plasmid (for normalization).

-

After 24 hours, treat the cells with this compound and/or an ER stress inducer.

2. Luciferase Activity Measurement:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

-

Compare the normalized luciferase activity in treated cells to that in untreated controls to determine the fold induction of UPR activity.

Conclusion

This compound represents a promising therapeutic agent that functions by modulating the UPR to enhance cellular resilience to ER stress. Its unique mechanism, which relies on the integrity of the PERK and IRE1 signaling pathways, allows it to bolster the adaptive capacity of the ER without inducing apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar UPR-modulating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Azoramide: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress is increasingly recognized as a key pathological driver in a multitude of diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[1] This has spurred the search for small-molecule modulators that can restore ER homeostasis. Azoramide has emerged as a promising therapeutic candidate, identified through innovative phenotypic screening as a potent modulator of the Unfolded Protein Response (UPR).[1] This document provides a comprehensive technical guide to the discovery, mechanism of action, and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its operational pathways.

Discovery of this compound

This compound was identified using a novel high-throughput functional screening platform designed to monitor ER function in living cells.[1][2] This phenotypic assay strategy moved beyond targeting single molecules to identifying compounds that could holistically improve ER functional capacity.

The Dual-Luciferase Reporter System

The screening platform utilized a dual-reporter system to simultaneously measure two key aspects of ER function:

-

ER Chaperone Capacity: Measured by the secretion of a fusion protein consisting of the luminal domain of Activating Transcription Factor 6 (ATF6LD) and Cypridina luciferase (Cluc). Under normal conditions, ATF6LD is retained in the ER by binding to the chaperone BiP/GRP78. Increased ER stress titrates BiP away, leading to ATF6LD-Cluc secretion. A compound that enhances chaperone capacity would reduce this secretion.[2]

-

ER Protein Folding Capacity: Assessed by the secretion of a fusion protein of the asialoglycoprotein receptor 1 (ASGR1) and Cluc. ASGR1 is a slow-maturing protein, and its proper folding and subsequent secretion are sensitive to the ER's folding environment. ER stress reduces its secretion, while compounds improving folding capacity enhance it.[2]

This dual-assay system allowed for the identification of molecules like this compound that could improve ER folding capacity without inducing a stress response.[1]

Discovery Workflow

The workflow for identifying this compound involved screening a library of small molecules to find compounds that decreased ATF6LD-Cluc secretion (indicating enhanced chaperone availability) and increased ASGR-Cluc secretion (indicating improved protein folding).

Mechanism of Action

This compound is a dual-function small-molecule modulator of the Unfolded Protein Response (UPR).[3][4] It does not induce ER stress itself but rather enhances the ER's capacity to handle protein folding, thereby protecting cells from stress-induced damage.[2][5] Its mechanism is multifaceted, involving the modulation of key UPR pathways and calcium homeostasis.

Modulation of the Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. It is mediated by three ER-transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2] Under basal conditions, these sensors are kept inactive by the ER chaperone BiP. Upon ER stress, BiP dissociates to assist with protein folding, activating the UPR pathways to restore homeostasis.[2]

Studies using chemical inhibitors and genetic deletion have shown that this compound's ability to increase chaperone capacity is dependent on intact IRE1α and PERK signaling pathways.[2][6] This suggests this compound works by potentiating the adaptive arms of the UPR to promote the resolution of ER stress.[6]

Enhancement of ER Calcium Homeostasis

The ER is the primary intracellular store of calcium (Ca²⁺), and maintaining a high Ca²⁺ concentration is critical for the proper function of Ca²⁺-dependent chaperones. This compound treatment was found to increase the protein levels of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA), an enzyme responsible for pumping Ca²⁺ from the cytosol into the ER lumen.[3][6] This enhancement of SERCA activity leads to greater Ca²⁺ retention within the ER, thereby improving the protein folding environment.[2][6]

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative metrics defining its activity and the conditions under which it was tested.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ | 8.826 µM | Huh7 | This compound-induced increase of ASGR-Cluc secretion | [4] |

| Effective Conc. | 0.01-100 µM | Huh7 | Regulation of ER folding and secretion capacity | [5] |

| Effective Conc. | 15 µM | Huh7, Hepa 1-6 | Protection from Tunicamycin-induced ER stress | [5] |

| Effective Conc. | 20 µM | INS-1 | Protection against glucolipotoxicity | [3] |

| Effective Conc. | 10 µM | iPSC-derived DA neurons | Attenuation of cell loss and mitochondrial dysfunction | [5] |

Table 2: In Vivo Efficacy in Preclinical Models of Obesity/Diabetes

| Animal Model | Treatment | Key Outcomes | Reference |

| ob/ob Mice | This compound (1 week) | Improved glucose homeostasis, increased insulin and Pdx1 mRNA in islets | [2][6] |

| High-Fat Diet Mice | This compound | Improved insulin sensitivity and pancreatic β-cell function | [1][2] |

Key Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human hepatoma Huh7 and Hepa 1-6 cells, rat insulinoma INS-1 cells, and mouse insulinoma MIN6 cells were used.[2][5]

-

ER Stress Inducers: Tunicamycin (Tm) and Thapsigargin (Tg) were used to induce ER stress by inhibiting N-linked glycosylation and blocking SERCA pumps, respectively.[2][5]

Dual-Luciferase Reporter Assay for ER Function

-

Constructs: Cells were stably transfected with plasmids expressing ATF6LD-Cluc and ASGR-Cluc.

-

Treatment: Cells were plated in 96-well plates and treated with compounds from a chemical library, including this compound.

-

Luciferase Measurement: After incubation (e.g., 16 hours), the culture medium was collected. Luciferase activity was measured using a luminometer following the addition of a Cypridina luciferase substrate.

-

Data Analysis: ATF6LD-Cluc secretion was used as an inverse measure of chaperone capacity, while ASGR-Cluc secretion was a direct measure of protein folding capacity.

Western Blot Analysis for UPR Markers

-

Cell Lysis: Cells treated with this compound and/or an ER stressor were harvested and lysed in RIPA buffer.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against UPR markers such as GRP78 (BiP), CHOP, phosphorylated eIF2α, and SERCA.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

ER Calcium Measurement

-

Methodology: The effect of this compound on ER Ca²⁺ retention was assessed by measuring the cytosolic Ca²⁺ increase induced by the SERCA inhibitor thapsigargin.[2]

-

Procedure: Cells were pre-treated with this compound or vehicle. After pre-treatment, cells were loaded with a Ca²⁺-sensitive dye (e.g., Fura-2 AM). The subsequent addition of thapsigargin releases ER Ca²⁺ into the cytosol, and the resulting fluorescence signal is measured. A blunted response in this compound-treated cells indicates greater Ca²⁺ retention within the ER.[2]

Animal Studies

-

Models: Genetically obese ob/ob mice and C57BL/6J mice fed a 60% high-fat diet (HFD) were used as models for obesity and type 2 diabetes.[2]

-

Drug Administration: this compound was administered to the animals, typically via oral gavage.

-

Metabolic Phenotyping: Key metabolic parameters were assessed, including:

-

Glucose Tolerance Tests (GTT): To evaluate glucose disposal.

-

Insulin Tolerance Tests (ITT): To assess insulin sensitivity.

-

Plasma Insulin Levels: Measured during GTT to assess glucose-stimulated insulin secretion (GSIS).[6]

-

-

Islet Analysis: Pancreatic islets were isolated to measure gene expression (e.g., Insulin, Pdx1) via qPCR.[6]

Conclusion

The discovery of this compound represents a successful application of phenotypic screening to identify novel modulators of complex cellular pathways. Its initial characterization reveals a unique dual-function mechanism that enhances the ER's adaptive capacity to cope with stress, primarily by modulating the UPR and improving ER calcium homeostasis. With demonstrated efficacy in preclinical models of obesity and diabetes, this compound stands as a significant proof-of-principle for targeting ER function as a therapeutic strategy.[1] Further investigation into its precise molecular targets and long-term effects will be critical for its potential clinical translation.

References

- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

Azoramide: A Technical Guide to its Mechanism for Enhancing Endoplasmic Reticulum Protein Folding Capacity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. The accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). While the UPR initially aims to restore homeostasis, chronic ER stress can lead to cellular dysfunction and apoptosis, contributing to numerous diseases, including metabolic disorders and neurodegeneration. Azoramide is a potent, small-molecule modulator of the UPR that enhances the ER's protein folding capacity and protects cells from ER stress.[1] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to the Unfolded Protein Response (UPR)

The UPR is orchestrated by three primary ER-transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] In homeostatic conditions, these sensors are kept in an inactive state through their association with the abundant ER chaperone, Glucose-Regulated Protein 78 (GRP78/BiP).[2] Upon the accumulation of unfolded proteins, GRP78 is titrated away from the sensors, leading to their activation and the initiation of downstream signaling cascades designed to restore proteostasis.[2]

-

The IRE1α Pathway: Upon activation, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3]

-

The PERK Pathway: Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α).[4] This phosphorylation leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the selective translation of Activating Transcription Factor 4 (ATF4), which controls the expression of genes related to amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[4]

-

The ATF6 Pathway: The dissociation of GRP78 allows ATF6 to translocate to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic fragment (ATF6f).[3] ATF6f then moves to the nucleus to act as a transcription factor, inducing the expression of ER chaperones and ERAD components.[5]

This compound's Core Mechanism of Action

This compound distinguishes itself from classical ER stress inducers by enhancing the ER's adaptive capacity without causing cellular toxicity.[2] Its mechanism is characterized by a unique dual function: it acutely improves the ER's protein folding output while chronically elevating its chaperone capacity.[3][6] This action helps cells resolve ER stress and promotes a return to homeostasis.

Modulation of UPR Signaling

This compound's protective effects are dependent on an intact UPR system, specifically the IRE1α and PERK pathways.[2][3] Chemical inhibition or genetic suppression of these two sensors abrogates this compound's ability to increase ER chaperone capacity.[3]

-

IRE1α and PERK Dependency: Studies using the PERK inhibitor GSK2606414 and the IRE1α inhibitor 4µ8C demonstrated that both pathways are required for this compound to exert its full effect.[3] This suggests this compound does not bypass the UPR but rather modulates its output to favor adaptive, pro-survival signals.

-

Chaperone Induction: this compound treatment leads to a transient, dose-dependent induction of key chaperone genes, including GRP78 and DNAJC3, without a corresponding significant increase in the terminal stress marker CHOP.[3] This selective upregulation fortifies the ER's folding machinery.

Enhancement of ER Calcium Homeostasis

A key aspect of this compound's mechanism involves the modulation of ER calcium levels. The ER serves as the primary intracellular Ca2+ store, and proper calcium concentration is essential for the function of calcium-dependent chaperones.

-

SERCA Upregulation: this compound treatment increases the protein expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA).[3] This pump actively transports calcium from the cytosol into the ER lumen.

-

Increased Calcium Retention: By upregulating SERCA, this compound enhances the retention of Ca2+ within the ER, thereby optimizing the environment for protein folding and chaperone activity.[1][3]

Caption: this compound enhances ER homeostasis by upregulating the SERCA pump and modulating the UPR.

Quantitative Analysis of this compound's Effects

The effects of this compound have been quantified using specialized reporter assays, gene expression analysis, and cell viability studies.

Reporter Assays for ER Function

Functional assays using secreted Cypridina luciferase (Cluc) reporters were pivotal in identifying this compound's dual properties.[3]

-

ASGR-Cluc Reporter (ER Folding Capacity): This reporter consists of the asialoglycoprotein receptor (ASGR) fused to Cluc. ASGR must be properly folded in the ER to be secreted. Therefore, higher luciferase activity in the cell media corresponds to greater ER folding capacity.

-

ATF6LD-Cluc Reporter (ER Chaperone Capacity): This reporter uses the luminal domain of ATF6 (ATF6LD), which is retained in the ER by binding to free chaperones like GRP78. Under stress, as chaperones become occupied, ATF6LD-Cluc is secreted. Thus, lower luciferase activity in the media indicates a higher reserve of free chaperones.

| Parameter Measured | Reporter System | Effect of this compound | Implication | Reference |

| ER Folding Capacity | ASGR-Cluc | Dose-dependent increase in secretion | Acutely enhances protein folding output | [3] |

| Chaperone Capacity | ATF6LD-Cluc | Dose-dependent decrease in secretion | Chronically increases available chaperone pool | [3] |

Modulation of ER Stress Markers and Cell Viability

This compound pretreatment robustly protects cells from chemically-induced ER stress.

| Condition | Marker / Assay | Effect of this compound (15 µM) | Interpretation | Reference |

| Tunicamycin Stress | GRP78 Protein Level | Suppresses Tm-induced expression | Alleviates overall ER stress level | [1][3] |

| Tunicamycin Stress | CHOP Protein Level | Suppresses Tm-induced expression | Prevents activation of terminal stress/apoptosis | [1][3] |

| PLA2G6 Mutant Neurons | Cell Viability | Increased by 27% (3 µM) and 39% (10 µM) | Protects against genetically-induced stress | [1] |

| Hepatocyte Cell Line | SERCA Protein Level | Significant increase | Enhances ER calcium retention | [3] |

Key Experimental Methodologies

The following protocols are foundational to understanding this compound's mechanism of action.

Dual Luciferase Reporter Assay for ER Homeostasis

This assay quantitatively measures ER folding and chaperone capacity in living cells.

Principle: Based on the differential secretion of the ASGR-Cluc and ATF6LD-Cluc reporters described in Section 3.1.

Protocol:

-

Cell Plating: Seed stable reporter cells (e.g., Huh7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 to 30 µM) or control compounds (e.g., DMSO vehicle, Tunicamycin 1 µg/mL) for a specified duration (e.g., 16-24 hours).

-

Media Collection: Carefully collect 10 µL of the conditioned media from each well and transfer to a white, opaque 96-well assay plate.

-

Luciferase Assay:

-

Prepare a Cypridina luciferase substrate solution according to the manufacturer's protocol.

-

Using an automated injector, add 50 µL of the substrate to each well of the assay plate.

-

Incubate in the dark for 5-10 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision). Data is typically normalized to a vehicle control.

Caption: Workflow for the dual luciferase reporter assay to measure ER capacity.

Western Blot Analysis of UPR Proteins

Principle: To detect changes in the expression or phosphorylation status of key UPR proteins following treatment.

Protocol:

-

Cell Culture and Lysis: Culture cells (e.g., Huh7, Hepa 1-6) and treat with this compound and/or an ER stressor (e.g., Tunicamycin). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α, anti-eIF2α, anti-SERCA, anti-β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Pathway Dependency Analysis (Inhibitors & siRNA)

Principle: To determine if this compound's mechanism is dependent on specific UPR pathways.

Protocol:

-

Pre-treatment/Transfection:

-

Chemical Inhibition: Pre-treat cells with a specific inhibitor (e.g., 1 µM GSK2606414 for PERK; 5 µM 4µ8C for IRE1α) for 1-2 hours before adding this compound.

-

siRNA Knockdown: Transfect cells with siRNAs targeting PERK, XBP1, or ATF6 (or a non-targeting control) 48-72 hours prior to the experiment to ensure target protein depletion.

-

-

Experiment: Perform the primary assay of interest (e.g., the ATF6LD-Cluc reporter assay) in the presence of the inhibitor or following siRNA knockdown.

-

Analysis: Compare the effect of this compound in the inhibitor/siRNA-treated cells to the control cells. Abrogation or significant reduction of the this compound effect indicates a dependency on that specific pathway.

Caption: this compound exerts both acute and chronic effects to restore ER homeostasis.

Conclusion

This compound represents a novel class of UPR modulators that enhances the ER's intrinsic protein folding and chaperone capacity. Its mechanism relies on the integrity of the adaptive arms of the UPR (IRE1α and PERK) and is linked to the potentiation of ER calcium homeostasis via SERCA upregulation. By bolstering the cell's ability to cope with proteotoxic insults without inducing stress itself, this compound offers a promising therapeutic strategy for a wide range of diseases underpinned by chronic ER stress. This technical guide provides the foundational knowledge for researchers to further investigate and harness the potential of this and similar molecules in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Azoramide's Role in Cellular Chaperone Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in ER function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress, which is implicated in numerous pathologies, including metabolic diseases, neurodegeneration, and cancer[1][2]. To combat ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR)[3]. A key component of the UPR is the upregulation of molecular chaperones that enhance the protein-folding capacity of the ER[3][4]. Azoramide is a novel small-molecule modulator of the UPR that has demonstrated a unique dual capability: it acutely enhances ER protein-folding capacity while also chronically activating ER chaperone expression to promote ER homeostasis[5][6]. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on chaperone expression, and the experimental protocols used to characterize its function.

Mechanism of Action: Modulating the Unfolded Protein Response

This compound distinguishes itself from common ER stressors by promoting an adaptive UPR without inducing pro-apoptotic pathways. While high doses of ER stressors like thapsigargin or tunicamycin lead to significant upregulation of the pro-apoptotic factor CHOP, this compound treatment induces the expression of beneficial chaperone genes to a lesser degree and without a corresponding increase in CHOP or GADD34 proteins[5]. This suggests a mechanism that favors ER homeostasis and cell survival.

The compound's full efficacy in increasing chaperone capacity is dependent on intact IRE1 and PERK, two of the three primary UPR sensors[3][5][6]. This indicates that this compound interacts with the canonical UPR pathways to exert its effects[5].

A significant aspect of this compound's mechanism involves the modulation of ER calcium homeostasis. Treatment with this compound leads to increased expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances the retention of calcium within the ER[5][6]. This improved calcium retention is crucial for the proper function of many calcium-dependent ER chaperones and contributes to its protective effects against ER stress[5].

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway through which this compound modulates the UPR to increase cellular chaperone expression.

Role in Calcium Homeostasis

This compound enhances ER calcium retention by upregulating SERCA2 expression. This action helps maintain the high calcium concentration within the ER, which is essential for proper protein folding and chaperone function, thereby mitigating ER stress.

Quantitative Data on Chaperone and UPR Gene Expression

This compound treatment results in a dose-dependent induction of key ER chaperone genes while minimally affecting or even suppressing pro-apoptotic markers under stress conditions.

Table 1: Dose-Dependent Effect of this compound on UPR Gene Expression in Huh7 Cells [5] Data represents the average fold change in mRNA expression relative to vehicle control after 8 hours of treatment.

| Gene | 2.5 µM this compound | 5 µM this compound | 10 µM this compound | 1 µM Thapsigargin (Control) |

| GRP78 (BiP) | ~1.5 | ~2.0 | ~2.5 | ~7.0 |

| DNAJC3 | ~2.0 | ~3.0 | ~4.0 | ~10.0 |

| CHOP | No significant change | No significant change | No significant change | 23.6 |

| GADD34 | No significant change | No significant change | No significant change | ~15.0 |

Table 2: Effect of this compound Pre-treatment on Tunicamycin-Induced ER Stress Markers [5] Data reflects protein expression levels in Huh7 cells pre-treated with this compound followed by Tunicamycin (Tm) challenge.

| Protein | Treatment | Outcome |

| GRP78 (BiP) | Tm alone | Markedly induced |

| Azo + Tm | Induction markedly reduced | |

| CHOP | Tm alone | Markedly induced |

| Azo + Tm | Induction prevented |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on cellular chaperone expression and ER stress.

General Experimental Workflow

This diagram outlines the typical workflow for assessing this compound's effects on target gene and protein expression.

Protocol: Western Blot for Chaperone Protein Expression

This protocol details the steps for detecting changes in protein levels of chaperones like GRP78/BiP and stress markers like CHOP following this compound treatment[7][8][9].

-

Sample Preparation:

-

Culture cells (e.g., Huh7) to 80-90% confluency.

-

Treat cells with desired concentrations of this compound and/or an ER stressor (e.g., Tunicamycin) for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel at 100-150 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-GRP78, anti-CHOP, anti-β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Protocol: Quantitative Real-Time PCR (qPCR) for UPR Gene Expression

This protocol is for measuring changes in mRNA levels of UPR target genes[2][7][10].

-

Cell Treatment and RNA Isolation:

-

Culture and treat cells as described in step 1.1 of the Western Blot protocol.

-

Lyse cells directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., ImProm-II Reverse Transcription System, Promega) with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:

-

SYBR Green PCR Master Mix

-

Forward and reverse primers for the gene of interest (e.g., HSPA5 for GRP78, DDIT3 for CHOP)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Include no-template controls for each primer set.

-

Run the plate on a real-time PCR system (e.g., iQ5 system, Bio-Rad) using a standard thermal cycling program:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).

-

-

Perform a melt curve analysis at the end of the run to verify primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., ACTB for β-actin or GAPDH).

-

Conclusion and Therapeutic Outlook

This compound represents a promising class of ER modulators that selectively enhances the adaptive capacity of the UPR without inducing cytotoxicity[5][6]. By upregulating key cellular chaperones like GRP78 and improving ER calcium homeostasis, it protects cells from various forms of ER stress[5][11]. These properties have been leveraged to demonstrate potent anti-diabetic efficacy in preclinical models, where this compound improves insulin sensitivity and preserves pancreatic β-cell function[1][5]. The targeted mechanism of action makes this compound and similar compounds attractive candidates for further development in the treatment of a wide range of diseases linked to chronic ER stress.

References

- 1. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. biomol.com [biomol.com]

- 9. bio-rad.com [bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Azoramide in Metabolic Disorders: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on Azoramide, a novel small-molecule modulator of the Unfolded Protein Response (UPR), for the treatment of metabolic disorders. This document synthesizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this promising area.

Core Mechanism of Action: Alleviation of Endoplasmic Reticulum (ER) Stress

This compound has been identified as a potent modulator of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] Chronic ER stress is a key pathological feature of metabolic diseases, including type 2 diabetes and obesity.[3] this compound improves the ER's protein-folding capacity and activates its chaperone system, thereby protecting cells from ER stress-induced dysfunction and apoptosis.[2][4] The compound's mechanism of action is dependent on intact IRE1α and PERK signaling pathways, two of the three main branches of the UPR.[1] Furthermore, this compound has been shown to enhance the activity of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium retention within the ER, a critical factor for proper protein folding.[5]

Signaling Pathway of this compound in Alleviating ER Stress

References

- 1. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytoprotective Properties of Azoramide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Azoramide is a small-molecule modulator of the unfolded protein response (UPR) that has demonstrated significant cytoprotective effects across various preclinical models.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies associated with the investigation of this compound's protective properties. Its primary function lies in enhancing the protein-folding capacity of the endoplasmic reticulum (ER) and bolstering ER chaperone capacity, thereby mitigating ER stress.[2][3] This dual activity makes this compound a compelling candidate for therapeutic intervention in diseases characterized by ER dysfunction, such as metabolic diseases and neurodegenerative disorders.[2][4]

Core Mechanism of Action: Modulation of the Unfolded Protein Response

This compound's cytoprotective effects are intrinsically linked to its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR aims to restore ER homeostasis through three primary signaling branches initiated by the sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[5]

This compound has the unique property of acutely enhancing ER folding capacity while also chronically inducing the expression of ER chaperones, thereby promoting long-term ER homeostasis.[4] This action helps to protect cells against a variety of stressors, including those that are chemically induced (e.g., tunicamycin, thapsigargin), hypoxia, lipotoxicity, and protein misfolding.[4] Evidence suggests that the full cytoprotective and chaperone-inducing effects of this compound are dependent on intact IRE1α and PERK signaling pathways.[4][5]

A key aspect of this compound's mechanism is its influence on ER calcium homeostasis. Treatment with this compound leads to an increase in the expression of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which enhances the retention of calcium ions within the ER.[1][5] This is crucial for the proper functioning of calcium-dependent chaperones involved in protein folding.

Signaling Pathways Modulated by this compound

The cytoprotective effects of this compound are mediated through its interaction with specific components of the UPR and other downstream signaling cascades.

The Unfolded Protein Response (UPR) Pathway

Under conditions of ER stress, the chaperone BiP (also known as GRP78) dissociates from the UPR sensors IRE1α, PERK, and ATF6, leading to their activation.[5] this compound treatment has been shown to up-regulate BiP expression, which can help to sequester unfolded proteins and maintain the UPR sensors in an inactive state under normal conditions, while also providing a larger pool of chaperones during stress.[6][7] The full activity of this compound in increasing chaperone capacity requires the presence of both the IRE1 and PERK branches of the UPR.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents MPP+-induced dopaminergic neuronal death via upregulating ER chaperone BiP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Azoramide's Attenuation of Pro-Apoptotic CHOP Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to a state known as ER stress, which activates a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or severe ER stress triggers apoptosis, largely through the induction of the transcription factor C/EBP homologous protein (CHOP). Azoramide is a novel small-molecule modulator of the UPR that enhances the ER's protein-folding capacity.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, focusing on its significant role in suppressing the expression of the pro-apoptotic factor CHOP. By mitigating ER stress, this compound prevents the upregulation of CHOP, thereby protecting cells from stress-induced death.[3][4] This protective effect positions this compound as a promising therapeutic candidate for diseases associated with ER dysfunction, such as diabetes and neurodegenerative disorders.[5][6]

This compound's Core Mechanism of Action

This compound is distinguished by its dual ability to acutely boost ER protein folding and chronically activate ER chaperone capacity, promoting overall ER homeostasis.[1] Its primary function is to improve the ER's ability to correctly fold proteins, thus alleviating the accumulation of unfolded or misfolded proteins that trigger the UPR.[6]

Studies have shown that the full therapeutic efficacy of this compound is dependent on the presence of intact IRE1α (Inositol-requiring enzyme 1α) and PERK (PKR-like ER kinase) signaling pathways, two of the three primary sensors of the UPR.[1][5][7] Unlike common ER stressors such as thapsigargin or tunicamycin, this compound modulates ER function without inducing cytotoxicity or cell death.[5] A key aspect of its protective mechanism is the increased expression of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA), which enhances calcium retention within the ER, a crucial factor for proper chaperone function.[1][5]

The Unfolded Protein Response and CHOP-Mediated Apoptosis

Under ER stress, three transmembrane proteins—IRE1α, PERK, and ATF6 (Activating transcription factor 6)—initiate the UPR.[8] These pathways initially aim to restore homeostasis. However, under prolonged stress, they converge to upregulate CHOP, a key transcription factor that drives apoptosis.[9][10]

-

The PERK Pathway: This is the most direct route to CHOP induction. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which paradoxically allows for the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then translocates to the nucleus and directly binds to the CHOP promoter, inducing its transcription.[10][11]

-

The IRE1α Pathway: Activated IRE1α can recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and subsequent phosphorylation of JNK.[12][13] Phosphorylated JNK can contribute to the apoptotic signal and CHOP activation.[12]

-

The ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor. This active form of ATF6 can also contribute to the upregulation of CHOP.[10][14][15]

The induction of CHOP marks a shift from a pro-survival to a pro-apoptotic UPR state.[10] CHOP promotes cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim.[3][16]

This compound's Effect on Pro-Apoptotic CHOP Expression

A primary therapeutic benefit of this compound is its ability to potently suppress the induction of CHOP under various ER stress conditions.[3][4] Studies consistently show that while this compound itself does not induce CHOP, it significantly mitigates the upregulation of CHOP caused by chemical inducers of ER stress.[3][5]

The primary mechanism for this suppression is the inhibition of the PERK-eIF2α-CHOP signaling axis.[3] By enhancing the ER's folding capacity, this compound reduces the initial stress signal, leading to attenuated activation and phosphorylation of PERK.[3] This dampens the entire downstream cascade, resulting in lower levels of ATF4 and, consequently, reduced transcriptional activation of the CHOP gene.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on CHOP expression levels under chemically-induced ER stress.

Table 1: Effect of this compound on CHOP mRNA Expression

| Cell Line | Stress Inducer | This compound Concentration | Observation | Reference |

|---|---|---|---|---|

| HK-2 | Cadmium | Not Specified | Significantly inhibited the upregulation of CHOP mRNA. | [3] |

| ARPE-19 | Cadmium | Not Specified | Significantly inhibited the upregulation of CHOP mRNA. |[3] |

Table 2: Effect of this compound on CHOP Protein Expression

| Cell Line | Stress Inducer | This compound Concentration | Observation | Reference |

|---|---|---|---|---|

| Huh7 | Tunicamycin (Tm) | 15 µM | Suppressed Tunicamycin-induced CHOP protein expression. | [4] |

| HK-2 | Cadmium | Not Specified | Dramatically mitigated ER stress and suppressed Cd-induced CHOP expression. | [3] |

| ARPE-19 | Cadmium | Not Specified | Dramatically mitigated ER stress and suppressed Cd-induced CHOP expression. |[3] |

Experimental Protocols

Accurate quantification of CHOP expression is critical for evaluating the efficacy of compounds like this compound. The following are detailed methodologies for Western Blotting and RT-qPCR, the two most common techniques for measuring CHOP protein and mRNA levels, respectively.

Western Blotting for CHOP Protein Detection

This protocol provides a framework for the immunodetection of CHOP protein from whole-cell extracts.[17]

1. Cell Lysis and Protein Extraction:

-

Culture cells to desired confluency and apply experimental treatments (e.g., ER stress inducer +/- this compound).

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[17]

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer or 2% SDS Lysis Buffer) to each plate/well.[17]

-

Scrape cells and collect the lysate in a microcentrifuge tube.[17]

-

Boil samples in SDS-containing buffer for 5-10 minutes to denature proteins.[17]

-

Centrifuge at ~14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.

3. SDS-PAGE:

-

Prepare samples by mixing 20-60 µg of protein with 5X Laemmli loading buffer.[18]

-

Load equal amounts of protein for each sample onto a 4-20% polyacrylamide gel.[17]

-

Run the gel at 100-120 V until the dye front reaches the bottom.[17]

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 70-100 V for 1.5-2 hours on ice.[17]

-

Confirm transfer efficiency using Ponceau S staining.

5. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for CHOP (e.g., GADD153 (B-3), 1:250 dilution) overnight at 4°C with gentle shaking.[17][18]

-

Wash the membrane three times for 10 minutes each with TBST.[17]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.[17][19]

-

Wash the membrane three times for 10 minutes each with TBST.[17]

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]

-

Capture the signal using an imaging system. CHOP protein appears as a band at approximately 29 kDa.[17]

-

Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for CHOP mRNA Detection

This protocol details the steps for quantifying CHOP mRNA expression levels.[20][21]

1. RNA Extraction:

-

Harvest cells after experimental treatments.

-

Isolate total RNA using a commercial kit (e.g., RNeasy kit) or a TRIzol-based method, following the manufacturer's instructions.[21]

-

Include a DNase I treatment step to eliminate any contaminating genomic DNA.[22]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and random hexamers or oligo(dT) primers.[21][23]

-

The reaction typically involves incubation at 37-42°C for 50-60 minutes, followed by enzyme inactivation at 70°C.[21][23]

-

Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.[24]

3. Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

-

10 µL 2X SYBR Green Master Mix

-

0.2 µL Forward Primer (20 µM stock)

-

0.2 µL Reverse Primer (20 µM stock)

-

~5 µL Diluted cDNA (template)

-

Nuclease-free water to 20 µL[23]

-

-

Run samples in triplicate for technical replication.[24]

-

Use a thermal cycler with the following typical conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt curve analysis to confirm product specificity.[23]

-

4. Data Analysis:

-

Determine the threshold cycle (Ct) for CHOP and a stable reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of CHOP mRNA using the ΔΔCt method. The results are typically presented as fold change relative to an untreated or vehicle-treated control group.

Conclusion and Future Directions

This compound represents a promising class of ER-modulating compounds that protect cells from stress-induced apoptosis. Its mechanism of action, centered on enhancing ER protein folding capacity and subsequently suppressing the pro-apoptotic PERK-CHOP signaling axis, provides a strong rationale for its development in treating a range of pathologies underpinned by chronic ER stress. Future research should focus on elucidating the direct molecular targets of this compound and further exploring its efficacy and safety in preclinical models of diseases like type 2 diabetes, neurodegenerative disorders, and certain cancers where ER stress is a contributing factor. The experimental frameworks provided herein offer robust methods for quantifying the on-target effects of this compound and similar next-generation UPR modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phenotypic assays identify this compound as a small-molecule modulator of the unfolded protein response with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates cadmium-induced cytotoxicity by inhibiting endoplasmic reticulum stress and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: a new drug for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenotypic assays identify a small molecule modulator of the unfolded protein response with anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CHOP modulators and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 14. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tabaslab.com [tabaslab.com]

- 18. researchgate.net [researchgate.net]

- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 20. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. gene-quantification.de [gene-quantification.de]

- 23. mcgill.ca [mcgill.ca]

- 24. idtdna.com [idtdna.com]

Azoramide's Interaction with the Unfolded Protein Response (UPR) Branches: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Azoramide, a small-molecule modulator of the Unfolded Protein Response (UPR). This compound has demonstrated potential therapeutic applications, particularly in metabolic diseases, by enhancing the endoplasmic reticulum (ER) protein folding capacity and mitigating ER stress. This document details this compound's mechanism of action with a specific focus on its interaction with the three canonical UPR branches: IRE1, PERK, and ATF6. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols for assessing UPR modulation are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language).

Introduction: The Unfolded Protein Response and this compound

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). While the UPR is initially a pro-survival mechanism aimed at restoring ER homeostasis, chronic or unresolved ER stress can trigger apoptosis.